4-Amino-2-(benzylamino)-5-(4-chlorobenzoyl)thiophene-3-carbonitrile
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Overview
Description
4-Amino-2-(benzylamino)-5-(4-chlorobenzoyl)thiophene-3-carbonitrile is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(benzylamino)-5-(4-chlorobenzoyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the amino and benzylamino groups: Amination reactions using appropriate amines and catalysts.
Addition of the 4-chlorobenzoyl group: This step may involve Friedel-Crafts acylation using 4-chlorobenzoyl chloride.
Incorporation of the carbonitrile group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, solvent choice, and catalyst selection. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Primary amines.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-(benzylamino)-5-(4-chlorobenzoyl)thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Benzylamino compounds: Molecules containing benzylamino groups with varying aromatic rings.
Chlorobenzoyl compounds: Chemicals with chlorobenzoyl groups attached to different core structures.
Uniqueness
4-Amino-2-(benzylamino)-5-(4-chlorobenzoyl)thiophene-3-carbonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H14ClN3OS |
---|---|
Molecular Weight |
367.9g/mol |
IUPAC Name |
4-amino-2-(benzylamino)-5-(4-chlorobenzoyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C19H14ClN3OS/c20-14-8-6-13(7-9-14)17(24)18-16(22)15(10-21)19(25-18)23-11-12-4-2-1-3-5-12/h1-9,23H,11,22H2 |
InChI Key |
ZTOPOXNWKHNGMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)C#N |
Origin of Product |
United States |
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